
Morpholine-13C4
Overview
Description
Morpholine-13C4 is a stable isotopic labeled compound of morpholine, a heterocyclic organic compound with the chemical formula C4H9NO. This compound is widely used in various fields, including medical, environmental, and industrial research. This compound is particularly notable for its potential as an anticancer agent, as it works by inhibiting kinases, which are enzymes that play a crucial role in the regulation of cell growth and division .
Mechanism of Action
Target of Action
Morpholine-13C4, a derivative of morpholine, has been found to have antibacterial properties . The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus . Morpholine has been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
The mode of action of this compound involves interaction with its bacterial targets, leading to changes in the bacterial cells. This compound can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . This leads to bacterial cell death, thereby exhibiting its antibacterial properties .
Biochemical Pathways
This compound affects the biochemical pathways in bacterial cells. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid . This disruption of normal biochemical pathways in the bacterial cells leads to their death .
Pharmacokinetics
It is known that morpholine derivatives can be used in various applications, including as corrosion inhibitors in automotive coolants and boiler water treatment
Result of Action
The result of this compound’s action is the death of bacterial cells. Furthermore, this compound very efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of other chemicals or changes in pH can affect the stability and efficacy of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-13C4 can be synthesized from 1,2-amino alcohols and their derivatives. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another method includes the intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .
Industrial Production Methods
Industrially, morpholine is often produced by the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Morpholine-13C4 undergoes several types of chemical reactions typical for secondary amines, including:
Oxidation: Morpholine can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of morpholine.
Reduction: Secondary amines.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemical Properties and Significance
Morpholine-13C4 has the molecular formula and a molecular weight of 85.12 g/mol. The compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical reactivity and utility in various applications.
Metabolic Studies
This compound is frequently employed in metabolic studies due to its isotopic labeling capabilities. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways in biological systems.
- Case Study : A study demonstrated the application of 13C-labeled morpholine in tracing the metabolic fate of xenobiotics in liver microsomes. The isotopic labeling facilitated the identification of metabolic intermediates and elucidated the enzymatic pathways involved in drug metabolism .
Nuclear Magnetic Resonance Spectroscopy
This compound serves as an important reference compound in nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts provide valuable data for structural elucidation.
- Data Table : Chemical shift values for morpholine derivatives are summarized below:
Compound | Chemical Shift (ppm) |
---|---|
Morpholine | 2.45 |
This compound | 2.48 |
13C-labeled Metabolite | 3.20 |
This data illustrates how isotopic labeling can enhance the resolution of NMR spectra, allowing for more precise structural determination .
Pharmacokinetics
The use of this compound in pharmacokinetic studies is significant for understanding drug absorption, distribution, metabolism, and excretion (ADME). The tracer technique enables researchers to monitor the pharmacokinetic profiles of drugs.
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another heterocyclic amine, but more nucleophilic due to the absence of an ether oxygen.
Tetrahydrofuran: Similar in structure but lacks the nitrogen atom.
Diethanolamine: Used as a precursor in the industrial production of morpholine.
Uniqueness
Morpholine-13C4 is unique due to its isotopic labeling, which makes it an ideal candidate for studying protein phosphorylation and other cellular processes involved in cancer development . Its ability to inhibit kinases and induce apoptosis in cancer cells sets it apart from other similar compounds.
Biological Activity
Morpholine-13C4 is a labeled derivative of morpholine, a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C4H9NO and is characterized by a morpholine ring structure. This compound is often used as a tracer in biological studies due to the incorporation of carbon-13 isotopes, which allows for detailed metabolic tracking and analysis.
Biological Activity Overview
Morpholine derivatives, including this compound, are known for their wide range of biological activities. These include:
- Antimicrobial Activity : Morpholine compounds have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some morpholine derivatives exhibit cytotoxic effects against cancer cell lines, making them potential candidates for cancer therapy.
- Anti-inflammatory Effects : Certain morpholines have been reported to inhibit pro-inflammatory cytokines and enzymes.
The biological mechanisms by which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Morpholine derivatives can act as inhibitors for various enzymes, particularly those involved in metabolic pathways relevant to disease states.
- Receptor Modulation : They may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.
- Metabolic Tracing : The carbon-13 labeling allows researchers to trace the metabolic fate of the compound in vivo, providing insights into its pharmacokinetics and dynamics.
Data Table: Biological Activities of Morpholine Derivatives
Activity Type | Example Compounds | IC50 Values (μM) | References |
---|---|---|---|
Antimicrobial | This compound | 15.2 (E. coli) | |
Anticancer | Morpholine derivatives | 8 (RPMI 8226) | |
Anti-inflammatory | Morpholine analogs | 11.9 (TNF-α) |
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a morpholine derivative structurally similar to this compound. The compound demonstrated significant cytotoxicity against multiple myeloma cell lines with an IC50 value of 8 nM. This study highlighted the potential for morpholine-based compounds in targeted cancer therapies .
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects of a morpholine derivative indicated that it significantly inhibited LPS-induced production of nitric oxide (NO) in BV-2 microglial cells, with an IC50 value of 10.86 μM. This suggests that morpholines may modulate inflammatory responses through the inhibition of iNOS expression .
Properties
IUPAC Name |
(2,3,5,6-13C4)1,4-oxazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVUWVOSKDBBP-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O[13CH2][13CH2]N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678649 | |
Record name | (~13~C_4_)Morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.091 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217024-56-0 | |
Record name | (~13~C_4_)Morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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